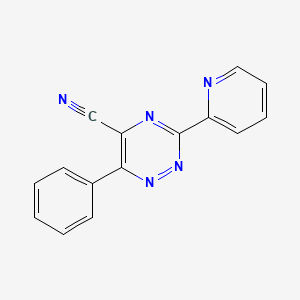
1,2,4-Triazine-5-carbonitrile, 6-phenyl-3-(2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazine-5-carbonitrile, 6-phenyl-3-(2-pyridinyl)- is a heterocyclic compound that features a triazine ring substituted with a phenyl group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine-5-carbonitrile, 6-phenyl-3-(2-pyridinyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of isonitrosoacetophenone hydrazones with aldehydes, followed by aromatization of the intermediates to form 1,2,4-triazine-5-carbonitriles . Another approach includes the reaction of 3,6-diaryl-1,2,4-triazine-5-carbonitriles with 2-amino-4-aryloxazoles under solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazine-5-carbonitrile, 6-phenyl-3-(2-pyridinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano group at the C-5 position can be replaced by various nucleophiles.
Aza-Diels–Alder Reactions: This compound can act as a diene in aza-Diels–Alder reactions, forming substituted pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols. Reaction conditions typically involve the use of a base and an appropriate solvent.
Aza-Diels–Alder Reactions: Reagents include dienophiles such as arylacetylenes and oxazoles. These reactions are often carried out under solvent-free conditions or in the presence of a catalyst.
Major Products
Substitution Reactions: Products include various substituted triazines, depending on the nucleophile used.
Aza-Diels–Alder Reactions: Products include substituted pyridine derivatives, which can have significant biological and luminescent properties.
Scientific Research Applications
1,2,4-Triazine-5-carbonitrile, 6-phenyl-3-(2-pyridinyl)- has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as antiviral agents, particularly against the vaccinia virus.
Materials Science:
Organic Synthesis: It serves as a versatile building block for the synthesis of various heterocyclic compounds, which are important in drug discovery and development.
Mechanism of Action
The mechanism of action of 1,2,4-Triazine-5-carbonitrile, 6-phenyl-3-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by interfering with viral DNA synthesis . The compound’s anti-inflammatory and antiproliferative effects are likely due to its interaction with cellular signaling pathways that regulate inflammation and cell growth .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: This compound is used as a pharmaceutical intermediate and has similar structural features.
2,4-Diamino-6-phenyl-1,3,5-triazin-1-ium nitrate: Known for its intriguing crystal structure and hydrogen bonding properties.
Uniqueness
1,2,4-Triazine-5-carbonitrile, 6-phenyl-3-(2-pyridinyl)- is unique due to its combination of a triazine ring with both phenyl and pyridinyl substituents. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
453556-96-2 |
|---|---|
Molecular Formula |
C15H9N5 |
Molecular Weight |
259.27 g/mol |
IUPAC Name |
6-phenyl-3-pyridin-2-yl-1,2,4-triazine-5-carbonitrile |
InChI |
InChI=1S/C15H9N5/c16-10-13-14(11-6-2-1-3-7-11)19-20-15(18-13)12-8-4-5-9-17-12/h1-9H |
InChI Key |
RZWVYELQVXGBLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=N3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


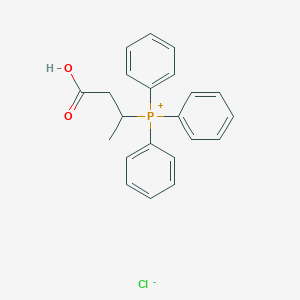
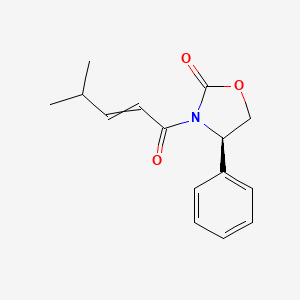
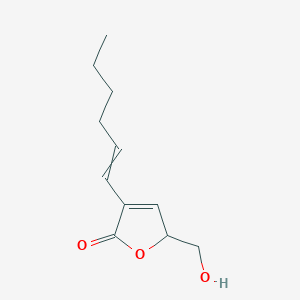
![5-Ethyl-3-[(4-hydroxybutyl)amino]phenazin-5-ium](/img/structure/B12569455.png)

![2-Bromo-6-[tri(propan-2-yl)silyl]pyridine](/img/structure/B12569468.png)

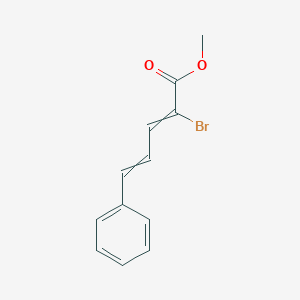
![3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene](/img/structure/B12569487.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylene-tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B12569496.png)
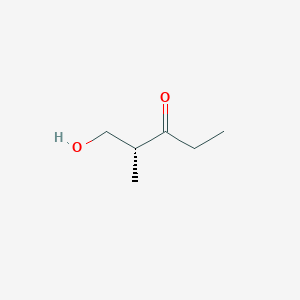
![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methylphenyl)ethylidene]hydroxylamine](/img/structure/B12569508.png)

